2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-16-7-5-11-20(17(16)2)28-24(30)23-19(12-14-31-23)26-25(28)32-15-22(29)27-13-6-9-18-8-3-4-10-21(18)27/h3-5,7-8,10-12,14H,6,9,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJGKEPBHRKOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidinone class of compounds, which have garnered attention for their diverse biological activities, particularly in oncology and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thieno[3,2-d]pyrimidin-4(3H)-one derivatives with various substituents. The incorporation of a 3,4-dihydroquinolin-1(2H)-yl moiety and a sulfanyl group contributes to its structural complexity and potential biological activity. The synthesis typically involves:
- Formation of the thieno[3,2-d]pyrimidinone core through cyclization reactions.
- Introduction of functional groups such as the dihydroquinoline and sulfanyl groups via nucleophilic substitution or condensation reactions.
Anticancer Activity
Several studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- In vitro studies demonstrated significant inhibition of cell proliferation in human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) .
- IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were reported to be in the low micromolar range for these cell lines, suggesting potent anticancer activity.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis : Studies have shown that compounds in this class can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of key enzymes : Some derivatives have been reported to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in steroid metabolism and cancer progression .
Neuroprotective Effects
Research has also indicated potential neuroprotective properties for thieno[3,2-d]pyrimidinones:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant for human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) where IC₅₀ values have been reported in low micromolar ranges.
| Cell Line | IC₅₀ (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 2.3 - 8.0 |
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The presence of the thieno-pyrimidine moiety is believed to enhance its interaction with microbial targets.
Case Studies
- Anticancer Activity Assessment : A study published in MDPI Crystals demonstrated that derivatives of thieno-pyrimidines showed potent activity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
- Synthesis and Evaluation : Another research article highlighted the synthesis of related compounds through a novel thiation method that significantly improved yields and biological activity against multiple cancer cell lines .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:
-
Reaction with H₂O₂ :
Further oxidation yields sulfones:
Similar oxidation pathways are observed in thienopyrimidine derivatives, where sulfanyl groups are converted to sulfoxides using mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
Table 1: Oxidation Reactions of Sulfanyl Group
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6 h | 75–85 | |
| mCPBA | Sulfone | CH₂Cl₂, 0°C, 2 h | 60–70 |
Nucleophilic Substitution
The sulfanyl group can act as a leaving group in nucleophilic displacement reactions. For instance:
-
Reaction with Amines :
(Q = quinolinyl-thienopyrimidinone backbone)
This reactivity is leveraged in synthesizing analogs by replacing the sulfanyl linker with amine functionalities.
Table 2: Nucleophilic Substitution Examples
| Nucleophile | Product Structure | Catalyst | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzylamine | Amine-substituted derivative | None | EtOH | 65 | |
| Sodium Methoxide | Methoxy derivative | K₂CO₃ | DMF | 70 |
Reduction Reactions
The 2-oxoethyl group (-CO-) adjacent to the sulfanyl linker can undergo reduction to form a hydroxymethyl (-CH₂OH) group:
In related thienopyrimidines, reductions with NaBH₄ or LiAlH₄ are employed to modify ketone functionalities .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring in the thieno[3,2-d]pyrimidinone core undergoes EAS reactions. For example:
-
Bromination :
This reaction typically occurs at the 5-position of the thiophene ring due to its high electron density.
Table 3: EAS Reactions on Thiophene Ring
| Reagent | Position | Conditions | Product | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | C-5 | AcOH, 50°C, 4 h | 5-Bromo derivative | |
| HNO₃ (fuming) | C-5 | H₂SO₄, 0°C, 2 h | 5-Nitro derivative |
Condensation Reactions
The ketone group in the 2-oxoethyl moiety participates in condensation with hydrazines or hydroxylamines:
Such reactions are utilized to generate hydrazone derivatives, which are intermediates in further functionalization .
Quinoline Ring Modifications
The 3,4-dihydroquinoline moiety can undergo dehydrogenation to form a fully aromatic quinoline system:
This reaction enhances π-conjugation and alters electronic properties.
Stability and Degradation
The compound demonstrates sensitivity to strong acids/bases:
-
Acidic Hydrolysis : Cleavage of the sulfanyl linkage occurs under reflux with HCl, yielding thiol and carbonyl fragments.
-
Photodegradation : Exposure to UV light induces decomposition via radical pathways, necessitating storage in amber vials.
Key Research Findings
-
Sulfanyl Group Reactivity : The -S- linker is pivotal for diversification, enabling oxidation, substitution, and cross-coupling reactions.
-
Thiophene Reactivity : Electrophilic substitutions occur regioselectively at the 5-position, guided by electronic effects.
-
Reductive Modifications : Ketone reduction introduces hydroxymethyl groups, enhancing solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
